methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a (4-chlorophenyl)sulfonylamino methyl group at position 5, a methyl group at position 4, and a methyl ester-linked sulfanylacetate moiety at position 2. This structure confers unique physicochemical properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications. Its synthesis likely involves multi-step reactions, including thiol-alkylation and sulfonamide formation, as inferred from analogous compounds .
Properties
IUPAC Name |
methyl 2-[[5-[[(4-chlorophenyl)sulfonylamino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4S2/c1-18-11(16-17-13(18)23-8-12(19)22-2)7-15-24(20,21)10-5-3-9(14)4-6-10/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJGYGEFWWKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C20H21ClN4O4S2
- Molecular Weight : 480.99 g/mol
- CAS Number : 338421-53-7
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a sulfonamide group enhances its pharmacological profile.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activity. For instance, studies have shown that similar triazole derivatives can inhibit cancer cell proliferation. In one study, derivatives were tested against various cancer cell lines, revealing IC50 values indicating effective cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cells with values of 6.2 μM and 27.3 μM respectively .
Antimicrobial Activity
Compounds with triazole structures have also been reported to possess antimicrobial properties. The mechanism often involves the inhibition of fungal sterol biosynthesis, which is crucial for maintaining cell membrane integrity. This makes them effective against a range of fungal infections.
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Interference with Cell Cycle Progression : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The compound may exhibit antioxidant activity, thereby protecting cells from oxidative stress.
Case Study 1: Anticancer Efficacy
A study evaluated the effectiveness of various triazole derivatives against breast and colon cancer cells. This compound was included in the screening and demonstrated promising results with significant inhibition rates compared to control groups.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Methyl Triazole Derivative | HCT-116 | 6.2 |
| Methyl Triazole Derivative | T47D | 27.3 |
Case Study 2: Antimicrobial Activity
In another study focusing on antifungal properties, various triazole compounds were tested against Candida species. The results indicated that the tested compounds exhibited a broad spectrum of activity, with some derivatives showing minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole derivatives with diverse substituents influencing their biological and chemical profiles. Below is a detailed comparison with structurally related analogs:
Structural Comparisons
Physicochemical and Functional Properties
- Lipophilicity : The target compound’s methyl ester and sulfonamide groups balance lipophilicity (predicted LogP ~2.5–3.0), whereas analogs with acetamide (e.g., ) or carboxylic acid (e.g., ) exhibit lower LogP values, favoring aqueous solubility.
- The sulfonamide in the target compound offers moderate electron withdrawal with hydrogen-bonding capacity .
- Metabolic Stability : Methyl/ethyl esters (target compound, ) are prone to esterase-mediated hydrolysis, while acetamides () and carboxylic acids () may exhibit longer half-lives in vivo.
Q & A
Q. What controls are essential for evaluating the compound’s enzyme inhibition potential?
Q. How to design a stability-indicating assay for long-term storage studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
